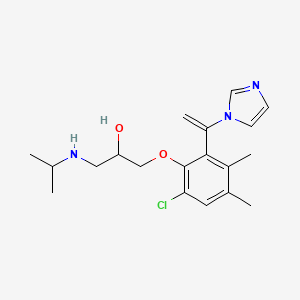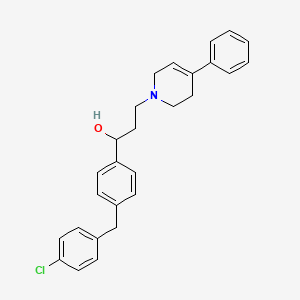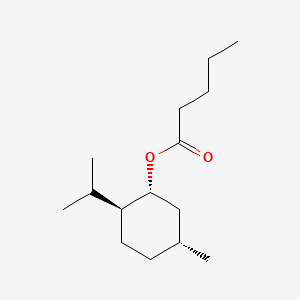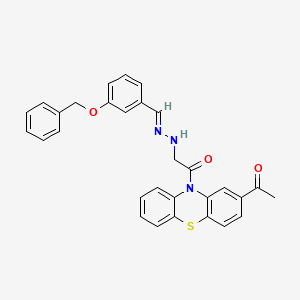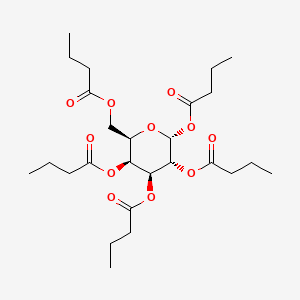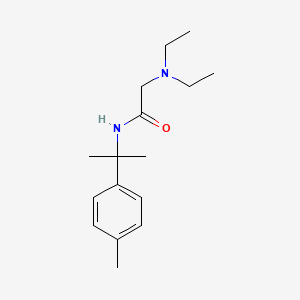
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane is a synthetic steroid derivative. This compound is part of the androstane family, which is known for its significant biological activities, particularly in the field of endocrinology. The structure of this compound includes multiple rings and functional groups, making it a complex molecule with diverse chemical properties .
Preparation Methods
The synthesis of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves several steps. Typically, the synthetic route starts with a suitable androstane derivative. The hydroxyl groups at the 3-beta and 17-alpha positions are protected using methoxycarbonyl and methoxycarbamoyl groups, respectively. The reaction conditions often involve the use of protecting agents like methoxycarbonyl chloride and methoxycarbamoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in hormone replacement therapy and the treatment of endocrine disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane involves its interaction with androgen receptors. The compound binds to these receptors, influencing the transcription of specific genes involved in the development and maintenance of male characteristics. The molecular pathways involved include the modulation of gene expression related to cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
3-beta-Methoxycarbonyloxy-17-alpha-methoxycarbamoyl-5-alpha-androstane can be compared with other androstane derivatives such as:
Epiandrosterone: Known for its weak androgenic activity and its role as a metabolite of testosterone.
5alpha-androstane-3beta,17beta-diol: A metabolite of dihydrotestosterone with significant biological activity.
17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane: Another synthetic derivative with unique properties and applications.
Properties
CAS No. |
126054-47-5 |
|---|---|
Molecular Formula |
C23H37NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(3S,5S,10S,13S,17R)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19+,22-,23-/m0/s1 |
InChI Key |
SNEOTXIRBDTHNR-BHNAHYMUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)OC(=O)OC |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







